Pyrrolnitrin

描述

Pyrrolnitrin has been reported in Pseudomonas, Burkholderia cepacia, and other organisms with data available.

Pyrrolnitrin is a pyrrole antifungal agent isolated from several Pseudomonas species. Pyrrolnitrin interrupts the terminal electron transport system and inhibits cellular respiration. This agent has activity against dermatophytic fungi, especially species of Trichophyton.

PYRROLNITRIN is a small molecule drug with a maximum clinical trial phase of II.

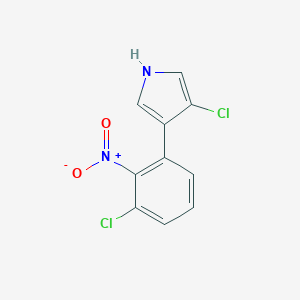

3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole. Antifungal antibiotic isolated from Pseudomonas pyrrocinia. It is effective mainly against Trichophyton, Microsporium, Epidermophyton, and Penicillium.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-8-3-1-2-6(10(8)14(15)16)7-4-13-5-9(7)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBZDBLBQWFTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CNC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046867 | |

| Record name | Pyrrolnitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018-71-9 | |

| Record name | Pyrrolnitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolnitrin [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolnitrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrrolnitrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolnitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolnitrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLNITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0P24B6EDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrrolnitrin: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolnitrin [3-chloro-4-(2′-nitro-3′-chlorophenyl)pyrrole] is a potent antifungal metabolite produced by various bacterial species, most notably of the genus Pseudomonas. First identified in the 1960s, this secondary metabolite has garnered significant interest due to its broad-spectrum activity against fungal pathogens. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of pyrrolnitrin from Pseudomonas, tailored for researchers and professionals in drug development. It consolidates key quantitative data, details experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for the scientific community.

Discovery and Initial Characterization

Pyrrolnitrin was first isolated from Pseudomonas pyrrocinia in 1964.[1] Early research focused on its chemical characterization and antifungal properties. Elemental analysis and molecular weight determination led to the assignment of the chemical formula C₁₀H₆Cl₂N₂O₂.[2] The presence of a pyrrole ring was suggested by the violet color produced in the Ehrlich reaction and confirmed by infrared and NMR spectroscopy.[2] The nitro group was identified through bands in the infrared spectrum.[2]

Biosynthesis of Pyrrolnitrin

The biosynthetic pathway of pyrrolnitrin in Pseudomonas originates from the amino acid L-tryptophan.[3] A cluster of four genes, designated prnABCD, is responsible for the enzymatic conversion of tryptophan to pyrrolnitrin. The organization of these genes in the operon corresponds to the sequence of reactions in the pathway.

The key steps in the biosynthesis are as follows:

-

Chlorination of L-tryptophan: The enzyme tryptophan 7-halogenase, encoded by the prnA gene, catalyzes the chlorination of L-tryptophan to form 7-chloro-L-tryptophan.

-

Ring Rearrangement and Decarboxylation: The prnB gene product, a heme-dependent dioxygenase, facilitates a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminopyrrolnitrin.

-

Second Chlorination: The prnC gene product chlorinates monodechloroaminopyrrolnitrin at the 3-position to yield aminopyrrolnitrin.

-

Oxidation: Finally, the amino group of aminopyrrolnitrin is oxidized to a nitro group by the prnD gene product, an aminopyrrolnitrin oxygenase, to form the final product, pyrrolnitrin.

Regulation of Pyrrolnitrin Production

The production of pyrrolnitrin, like many other secondary metabolites in Pseudomonas, is under the control of a global regulatory system. The GacS/GacA two-component system plays a crucial role in activating the transcription of the prn gene cluster. The GacA protein, a transcriptional activator, coordinately regulates the synthesis of multiple antifungal metabolites, including pyrrolnitrin. This global regulation allows the bacterium to respond to environmental cues and manage the production of these metabolically expensive compounds.

Experimental Protocols for Isolation and Purification

The isolation of pyrrolnitrin from Pseudomonas cultures typically involves solvent extraction followed by chromatographic purification. The following is a generalized workflow and a detailed protocol based on published methods.

Detailed Experimental Protocol

This protocol is a composite of methodologies described in the literature.

4.1.1. Bacterial Culture

-

Culture Pseudomonas strains known to produce pyrrolnitrin, such as P. fluorescens or P. cepacia, in a suitable medium like Luria-Bertani (LB) broth or a specialized production medium (e.g., PPM broth).

-

Incubate the cultures at 28°C for 5 days, or until optimal production is achieved.

4.1.2. Extraction

-

Harvest the bacterial cells from the culture broth by centrifugation.

-

Extract the pelleted cells with a suitable organic solvent. A common method is to use 80% acetone. Alternatively, ethyl acetate can be used.

-

If extracting from agar plates, suspend the cells in sterile deionized water, pellet by centrifugation, and then extract with the chosen solvent. The spent agar can also be extracted with an equal volume of acetone.

-

Remove the solvent from the extract under vacuum (e.g., using a rotary evaporator).

-

Re-extract the resulting aqueous phase with ethyl acetate.

-

Dry the ethyl acetate phase under vacuum to obtain the crude pyrrolnitrin extract.

4.1.3. Purification

-

Dissolve the crude residue in a small volume of methanol.

-

Perform preliminary purification and separation using Thin-Layer Chromatography (TLC). Reversed-phase C18 plates developed with a solvent system like acetonitrile/ammonia/water (1:1:1) can be effective.

-

For larger scale purification, use column chromatography. Alumina chromatography with a mobile phase of n-hexane:benzene (1:3) has been successfully employed. Gel filtration on Sephadex LH-20 is another option.

-

For high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Monitor the purification process by bioautography against a sensitive fungal strain or by UV detection.

Quantitative Data

Physicochemical and Spectral Data

| Property | Value | Reference |

| Chemical Formula | C₁₀H₆Cl₂N₂O₂ | |

| Molecular Weight | 257.08 g/mol (Calculated) | |

| Melting Point | 124.5°C | |

| UV λmax (in ethanol) | 252 mμ (ε = 7500) | |

| Infrared (IR) νmax (cm⁻¹) | 3480 (pyrrole N-H), 1530 & 1375 (nitro group) | |

| ¹H NMR (ppm) | 6.82 (m, 2H, H-2 & H-5), 7.41-7.53 (m, 3H, H-5'), 8.29 (br s, 1H, NH) | |

| ¹³C NMR (ppm) | 111.9 (C-3), 115.4 (C-4), 116.6 (C-5), 117.4 (C-2), 124.8 (C-3'), 127.6 (C-1'), 128.6 (C-6'), 130.1 (C-4'), 130.3 (C-5') | |

| Mass Spectrometry (m/z) | 256 (Molecular Ion) |

Elemental Analysis

| Element | Found (%) | Calculated (%) | Reference |

| C | 46.58 | 46.71 | |

| H | 2.42 | 2.33 | |

| O | 12.41 | 12.45 | |

| N | 10.82 | 10.89 | |

| Cl | 27.23 | 27.68 |

Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Organism | MIC (µg/mL) | Reference |

| Trichophyton asteroides | 0.05 | |

| Trichophyton rubrum | 1 | |

| Candida albicans | 1 | |

| Aspergillus niger | 12.5 | |

| Staphylococcus aureus 209-P | 6.2 | |

| Bacillus subtilis | 0.78 | |

| Escherichia coli | >250 |

Conclusion

Pyrrolnitrin remains a significant natural product with well-established antifungal properties. The elucidation of its biosynthetic pathway and the responsible gene cluster in Pseudomonas has opened avenues for metabolic engineering and synthetic biology approaches to enhance its production. The detailed experimental protocols and comprehensive data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of pyrrolnitrin and its derivatives. The robust methodologies for its isolation and characterization, coupled with a deeper understanding of its biosynthesis and regulation, will continue to drive innovation in the fields of natural product chemistry and drug development.

References

The History and Science of Pyrrolnitrin: A Technical Guide

An in-depth exploration of the discovery, biosynthesis, mechanism of action, and regulation of the potent antifungal antibiotic, pyrrolnitrin.

This technical guide provides a comprehensive overview of the antibiotic pyrrolnitrin for researchers, scientists, and drug development professionals. Delving into its historical discovery, the intricate details of its biosynthesis, its mode of action at the molecular level, and the complex regulatory networks that govern its production, this document serves as a foundational resource for those engaged in the study and application of this significant natural product.

Discovery and Initial Characterization

Pyrrolnitrin, a phenylpyrrole antibiotic, was first isolated in 1964 by Arima and his colleagues from the bacterium Pseudomonas pyrrocinia.[1] This discovery marked the identification of a novel class of antifungal compounds. Subsequent research has shown that pyrrolnitrin is produced by a variety of bacterial species, most notably from the genera Pseudomonas and Burkholderia.[2][3]

Initial characterization of pyrrolnitrin revealed it to be a pale-yellow crystalline substance with the chemical formula C₁₀H₆Cl₂N₂O₂ and a molecular weight of 257.07 g/mol .[1] Its structure was elucidated as 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole.[1] Pyrrolnitrin exhibits a broad spectrum of activity against various fungi and yeasts, as well as Gram-positive bacteria.

Biosynthesis of Pyrrolnitrin

The biosynthesis of pyrrolnitrin proceeds from the amino acid L-tryptophan through a series of four enzymatic reactions encoded by the prnABCD gene cluster. This operon is highly conserved among pyrrolnitrin-producing bacteria.

The biosynthetic pathway is as follows:

-

Chlorination of L-tryptophan: The pathway is initiated by the flavin-dependent halogenase, PrnA (Tryptophan 7-halogenase), which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan. This reaction requires FADH₂ as a cofactor.

-

Rearrangement and Decarboxylation: The second enzyme, PrnB , a heme-dependent dioxygenase, catalyzes a complex rearrangement of 7-chloro-L-tryptophan, leading to the formation of monodechloroaminopyrrolnitrin. This step involves the opening of the indole ring and subsequent recyclization to form the phenylpyrrole core structure, accompanied by decarboxylation.

-

Second Chlorination: PrnC , another flavin-dependent halogenase, then catalyzes the chlorination of monodechloroaminopyrrolnitrin at the C3 position of the pyrrole ring to yield aminopyrrolnitrin.

-

Oxidation: The final step is the oxidation of the amino group of aminopyrrolnitrin to a nitro group, a reaction catalyzed by the mononuclear non-heme iron enzyme PrnD (aminopyrrolnitrin oxygenase), to produce the final product, pyrrolnitrin.

dot

Caption: The four-step enzymatic biosynthesis of pyrrolnitrin from L-tryptophan.

Quantitative Data on Pyrrolnitrin Biosynthetic Enzymes

| Enzyme | Substrate | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (µM⁻¹min⁻¹) | Source(s) |

| PrnC | Monodechloroaminopyrrolnitrin | 15.8 ± 0.7 | 0.46 | 0.029 ± 0.002 | |

| PrnC | Monodechloroaminopyrrolnitrin | 14.4 ± 1.2 | 1.66 ± 0.02 | 0.115 ± 0.01 | |

| PrnD | Aminopyrrolnitrin | - | 6.8 | - | |

| PrnD | p-aminobenzyl amine | - | 6.5 | - | |

| PrnD | p-aminobenzyl alcohol | - | 1.8 | - | |

| PrnD | p-aminophenyl alanine | - | 1.2 | - |

Mechanism of Antifungal Action

Pyrrolnitrin exerts its potent antifungal activity by disrupting the mitochondrial respiratory chain. Specifically, it inhibits the electron transport system between NADH or succinate and coenzyme Q. This blockade of electron flow leads to the cessation of ATP synthesis and ultimately cell death. Studies have shown that pyrrolnitrin inhibits NADH oxidase, succinate oxidase, NADH-cytochrome c reductase, and succinate-cytochrome c reductase activities in isolated mitochondria.

dot

Caption: Pyrrolnitrin inhibits the fungal mitochondrial electron transport chain.

Antifungal Activity of Pyrrolnitrin

The minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of pyrrolnitrin have been determined for various pathogenic fungi.

| Fungal Species | MIC (µg/mL) | MLC (µg/mL) | Source(s) |

| Blastomyces dermatitidis | <0.78 - 1.56 | <0.78 - 1.56 | |

| Histoplasma capsulatum | 0.78 - 3.12 | 0.78 - 6.25 | |

| Cryptococcus neoformans | 1.56 - 6.25 | 1.56 - 12.5 | |

| Sporothrix schenckii | 3.12 - 12.5 | 3.12 - 25 | |

| Candida albicans | 6.25 - 100 | 12.5 - >100 | |

| Aspergillus niger | 12.5 | - | |

| Trichophyton rubrum | 1 | - | |

| Xylaria spp. | - | 57.71% inhibition | |

| Aspergillus fumigatus | - | 45.94% inhibition | |

| Aspergillus niger | - | 54.38% inhibition |

Regulation of Pyrrolnitrin Biosynthesis

The production of pyrrolnitrin is tightly regulated in producing organisms, primarily through a two-component signal transduction system, GacS/GacA, and a quorum-sensing system.

The GacS/GacA System

The GacS/GacA two-component system is a global regulator of secondary metabolism in many pseudomonads. GacS is a membrane-bound sensor kinase that, upon receiving an unknown signal, autophosphorylates and subsequently transfers the phosphate group to the response regulator, GacA. Phosphorylated GacA then acts as a transcriptional activator for small regulatory RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester translational repressor proteins like RsmA and RsmE, which would otherwise bind to the 5' untranslated region of target mRNAs, including the prn operon, and inhibit their translation. By sequestering these repressors, the sRNAs allow for the translation of the prn genes and subsequent production of pyrrolnitrin.

dot

Caption: The GacS/GacA signaling pathway regulating pyrrolnitrin production.

Quorum Sensing

In some bacteria, such as Serratia plymuthica, pyrrolnitrin production is also regulated by a quorum-sensing (QS) system. This cell-density-dependent regulatory mechanism relies on the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs). The splI gene encodes the AHL synthase, which produces AHLs. As the bacterial population density increases, the concentration of AHLs in the environment rises. Once a threshold concentration is reached, AHLs bind to and activate the transcriptional regulator SplR. The AHL-SplR complex then activates the expression of target genes, including the prn operon, leading to the production of pyrrolnitrin.

dot

Caption: Quorum sensing control of pyrrolnitrin production in Serratia.

Experimental Protocols

Extraction and Quantification of Pyrrolnitrin

This protocol describes the extraction of pyrrolnitrin from bacterial cultures and its quantification using High-Performance Liquid Chromatography (HPLC).

Workflow:

dot

References

- 1. The Ternary Complex of PrnB (the Second Enzyme in the Pyrrolnitrin Biosynthesis Pathway), Tryptophan, and Cyanide Yields New Mechanistic Insights into the Indolamine Dioxygenase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolnitrin-Producing Microorganisms in Soil: A Technical Guide for Researchers

Abstract

Pyrrolnitrin [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a potent, broad-spectrum antifungal secondary metabolite produced by various soil-dwelling microorganisms. Its efficacy in suppressing phytopathogenic fungi has established it as a key molecule in the study of biological control and as a lead compound for developing new fungicides. This technical guide provides an in-depth overview of the microorganisms responsible for pyrrolnitrin production, the intricate biosynthetic pathway and its regulation, its spectrum of activity, and detailed experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery, microbial ecology, and agricultural biotechnology.

Introduction

Pyrrolnitrin (PRN) is a phenylpyrrole-derived antibiotic first isolated from Pseudomonas pyrrocinia.[1] It is synthesized from the amino acid tryptophan and exhibits strong activity against a wide range of fungi, as well as some yeasts and gram-positive bacteria.[1][2] The biological activity of pyrrolnitrin is primarily attributed to its ability to inhibit the electron transport system in sensitive organisms.[2][3] In the soil ecosystem, pyrrolnitrin production provides a competitive advantage to the producing microorganisms, enabling them to antagonize fungal pathogens and contributing to the natural suppressiveness of certain soils to plant diseases. This guide delves into the core technical aspects of pyrrolnitrin, from the producing organisms to the molecular pathways governing its synthesis.

Pyrrolnitrin-Producing Microorganisms

Pyrrolnitrin is not confined to a single genus; its production is distributed across several groups of soil and rhizosphere bacteria. This broad distribution highlights its ecological significance. The primary producers include:

-

Pseudomonas species: Many fluorescent and non-fluorescent pseudomonads are prolific producers of pyrrolnitrin. Strains such as P. fluorescens, P. protegens, and P. aureofaciens are well-documented for their antifungal capabilities, which are often linked directly to pyrrolnitrin synthesis.

-

Burkholderia species: Members of this genus, including B. cepacia, B. pyrrocinia, and B. lata, are also known to produce pyrrolnitrin. In many of these strains, production is tightly regulated by cell-density-dependent signaling known as quorum sensing.

-

Serratia species: Strains like S. plymuthica have been identified as pyrrolnitrin producers, contributing to their role as effective biocontrol agents.

-

Myxococcus species: The myxobacterium Myxococcus fulvus has also been shown to possess the genetic machinery for pyrrolnitrin biosynthesis.

-

Enterobacter agglomerans : Certain strains of this species have been reported to produce pyrrolnitrin, demonstrating a broad spectrum of antagonistic activity.

These microorganisms are typically isolated from the rhizosphere, the area of soil directly influenced by plant roots, where they play a crucial role in protecting plants from fungal pathogens.

The Pyrrolnitrin Biosynthesis Pathway

The biosynthesis of pyrrolnitrin from L-tryptophan is a four-step enzymatic process encoded by the highly conserved prnABCD gene operon. The organization of the genes in the operon corresponds to the sequence of reactions in the pathway.

-

First Chlorination (PrnA): The pathway begins with the flavin-dependent halogenase, PrnA (Tryptophan 7-halogenase), which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan.

-

Rearrangement and Decarboxylation (PrnB): The enzyme PrnB (Monodechloroaminopyrrolnitrin synthase) then catalyzes a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminopyrrolnitrin.

-

Second Chlorination (PrnC): PrnC , another halogenase, chlorinates monodechloroaminopyrrolnitrin at the 3-position of the newly formed pyrrole ring to yield aminopyrrolnitrin.

-

Oxidation (PrnD): In the final step, the PrnD enzyme (Aminopyrrolnitrin oxygenase) oxidizes the amino group of aminopyrrolnitrin to a nitro group, completing the synthesis of pyrrolnitrin.

Regulation of Pyrrolnitrin Production

The expression of the prn operon is tightly controlled by complex regulatory networks that integrate environmental and physiological signals. A central player in this regulation is the GacS/GacA two-component system .

-

GacS/GacA System: GacS is a membrane-bound sensor kinase that, in response to an unknown signal, autophosphorylates and transfers the phosphoryl group to its cognate response regulator, GacA.

-

Small RNAs (sRNAs): Activated GacA positively regulates the transcription of small, non-coding RNAs (such as RsmY and RsmZ in Pseudomonas).

-

Translational Repression: These sRNAs act by sequestering translational repressor proteins (like RsmA or RsmE), which would otherwise bind to the 5' untranslated region of target mRNAs, including those for secondary metabolite production, and block their translation.

-

Downstream Effects: By alleviating this repression, the GacS/GacA cascade permits the production of secondary metabolites, including pyrrolnitrin. This system also influences stress responses and the production of other antifungal compounds and exoenzymes.

-

Quorum Sensing: In some bacteria, such as Burkholderia species, the Gac system is interconnected with N-acylhomoserine lactone (AHL)-based quorum sensing. The CepI/CepR quorum-sensing system can positively regulate the prnABCD operon, linking pyrrolnitrin production to cell population density.

Antifungal Activity and Spectrum

Pyrrolnitrin demonstrates a broad spectrum of activity, primarily against filamentous fungi. Its mode of action involves the inhibition of the mitochondrial respiratory chain, specifically blocking electron transfer between dehydrogenases and cytochrome components. This disruption of cellular respiration leads to fungal cell death.

Table 1: Antimicrobial Spectrum of Pyrrolnitrin

| Target Organism Category | Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

| Fungi | Candida albicans | <0.78 - 10 | |

| Aspergillus niger | 12.5 | ||

| Trichophyton rubrum | 1 | ||

| Cryptococcus neoformans | <0.78 | ||

| Blastomyces dermatitidis | <0.78 | ||

| Histoplasma capsulatum | <0.78 | ||

| Penicillium puberulum | Low (Qualitative) | ||

| Paecilomyces variotii | Low (Qualitative) | ||

| Gram-Positive Bacteria | Bacillus subtilis | 0.78 - 6.25 | |

| Staphylococcus aureus | 50 | ||

| Streptomyces antibioticus | Low (Qualitative) | ||

| Mycobacterium spp. | 100 | ||

| Arthrobacter oxydans | 6.25 |

Experimental Protocols

Screening for Pyrrolnitrin Producers from Soil

Objective: To isolate and identify bacteria from soil capable of producing pyrrolnitrin or other antifungal compounds.

Methodology:

-

Soil Sample Collection: Collect rhizosphere soil samples from healthy plants.

-

Bacterial Isolation: a. Prepare a soil suspension by vortexing 1 g of soil in 9 mL of sterile saline (0.85% NaCl). b. Perform serial dilutions and plate onto a suitable medium, such as King's B agar for pseudomonads or Luria-Bertani (LB) agar. c. Incubate plates at 28°C for 48-72 hours.

-

Primary Antifungal Bioassay (Dual Culture): a. Grow a lawn of a target fungus (e.g., Rhizoctonia solani, Fusarium sambucinum) on potato dextrose agar (PDA). b. Place a 0.5 cm agar plug of the actively growing fungus in the center of a new PDA plate. c. Streak individual bacterial isolates approximately 2-3 cm away from the fungal plug. d. Incubate at 28°C for 3-7 days. e. Observe for a zone of inhibition, where fungal growth is suppressed by the bacterial isolate.

-

Secondary Screening (Extract Bioassay): a. Grow promising isolates in a liquid medium (e.g., LB broth) for 48-72 hours with shaking. b. Extract the culture supernatant and/or cell pellet with an equal volume of ethyl acetate or acetone. c. Evaporate the solvent and redissolve the crude extract in a small volume of methanol. d. Apply the extract to a sterile filter paper disc and place it on a PDA plate inoculated with the target fungus. e. Measure the zone of inhibition after incubation.

Pyrrolnitrin Extraction and Quantification

Objective: To extract, detect, and quantify pyrrolnitrin from a bacterial culture.

Methodology:

-

Culturing: Inoculate the producer strain into a production medium (e.g., LB broth or a defined medium containing glycerol and L-glutamic acid) and incubate at 28°C with shaking for 48-96 hours.

-

Extraction: a. Centrifuge the culture to separate the supernatant and cell pellet. Pyrrolnitrin can be found in both fractions. b. Extract the supernatant with an equal volume of ethyl acetate. c. Extract the cell pellet by resuspending in acetone or ethyl acetate, followed by sonication. d. Pool the organic phases and evaporate to dryness under reduced pressure.

-

Thin-Layer Chromatography (TLC) Analysis: a. Dissolve the crude extract in a small volume of methanol or chloroform. b. Spot the extract onto a silica gel TLC plate (e.g., Silica Gel GHLF) alongside a pure pyrrolnitrin standard. c. Develop the plate using a solvent system such as chloroform-hexane (4:1, v/v). d. Visualize the spots under UV light (254 nm). Pyrrolnitrin will appear as a distinct spot. The Rf value should match the standard.

-

High-Performance Liquid Chromatography (HPLC) Quantification: a. Dissolve the dried extract in a known volume of mobile phase (e.g., methanol/water mixture). b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector (monitoring at ~252 nm). c. Create a standard curve using known concentrations of pure pyrrolnitrin. d. Quantify the pyrrolnitrin in the sample by comparing its peak area to the standard curve.

Quantitative Production of Pyrrolnitrin

Pyrrolnitrin yield is highly dependent on the producing strain, culture medium composition, and fermentation conditions. Optimization of these parameters is crucial for maximizing production for research or commercial purposes.

Table 2: Examples of Pyrrolnitrin Production

| Microorganism | Culture Conditions / Medium | Pyrrolnitrin Yield | Reference(s) |

| Burkholderia cepacia NB-1 | Batch culture with glycerol and L-glutamic acid | 0.54 mg/L | |

| Pseudomonas protegens JP2-4390 | Optimized medium (e.g., Glu10-YE10) | Significantly higher than standard media (qualitative) | |

| Metabolically Engineered Corynebacterium glutamicum | Flask fermentation producing aminopyrrolnitrin (precursor) | 29.5 mg/L (of APRN) |

Conclusion and Future Perspectives

Pyrrolnitrin-producing microorganisms are vital components of soil microbial communities, acting as natural antagonists to fungal plant pathogens. The conserved prnABCD biosynthetic pathway and its sophisticated regulation by the GacS/GacA system represent a fascinating area of microbial genetics and biochemistry. For drug development professionals, pyrrolnitrin and its derivatives, like aminopyrrolnitrin, offer promising scaffolds for the development of novel antifungal agents. For agricultural scientists, harnessing these microorganisms as effective biocontrol agents remains a key strategy for sustainable agriculture. Future research will likely focus on elucidating the precise environmental signals that trigger the GacS/GacA cascade, engineering hyper-producing strains for industrial fermentation, and exploring the synergistic effects of pyrrolnitrin with other antimicrobial compounds produced by these versatile soil bacteria.

References

The Biosynthesis of Pyrrolnitrin from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolnitrin, a potent antifungal metabolite, has garnered significant interest in the fields of agriculture and medicine. Produced by various bacteria, most notably species of Pseudomonas and Burkholderia, this chlorinated phenylpyrrole derivative serves as a powerful biocontrol agent and a lead compound for the development of synthetic fungicides. The biosynthesis of pyrrolnitrin from the primary metabolite L-tryptophan is a fascinating example of enzymatic tailoring, involving a dedicated four-gene cluster (prnABCD) that orchestrates a series of halogenation, rearrangement, and oxidation reactions. This technical guide provides an in-depth exploration of the core biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the enzymatic cascade.

The Core Biosynthetic Pathway

The conversion of L-tryptophan to pyrrolnitrin is a four-step enzymatic pathway encoded by the prnABCD operon.[1][2] The genes and their corresponding enzymes work in a sequential manner to modify the tryptophan scaffold, ultimately yielding the final bioactive product.[2][3] The conservation of this gene cluster across different pyrrolnitrin-producing strains suggests a highly evolved and efficient biochemical route.[4]

Step 1: Chlorination of L-Tryptophan by PrnA

The pathway is initiated by the flavin-dependent halogenase, PrnA, which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan (7-Cl-Trp). This reaction requires a reduced flavin adenine dinucleotide (FADH2), which is supplied by a separate flavin reductase, and molecular oxygen. The enzyme exhibits a low turnover rate, with a reported kcat of 0.1 min⁻¹.

Step 2: Rearrangement and Decarboxylation by PrnB

The second step is a complex transformation catalyzed by the heme-dependent enzyme, PrnB. This enzyme orchestrates the rearrangement of the indole ring of 7-Cl-Trp and subsequent decarboxylation to yield monodechloroaminopyrrolnitrin (MDAP). While PrnB shows robust activity in vivo, achieving activity in vitro under defined conditions has proven challenging, suggesting the possible requirement of yet-to-be-identified cellular factors.

Step 3: Second Chlorination by PrnC

Following the formation of MDAP, a second flavin-dependent halogenase, PrnC, introduces a chlorine atom at the 3-position of the pyrrole ring to produce aminopyrrolnitrin (APRN). Similar to PrnA, PrnC requires FADH2 for its catalytic activity.

Step 4: Oxidation to Pyrrolnitrin by PrnD

The final step in the biosynthesis is the oxidation of the amino group of APRN to a nitro group, a reaction catalyzed by the mononuclear non-heme iron and [2Fe-2S] cluster-containing oxygenase, PrnD. This conversion yields the final product, pyrrolnitrin.

Quantitative Data on Pyrrolnitrin Biosynthetic Enzymes

The following tables summarize the available quantitative data for the enzymes of the pyrrolnitrin biosynthetic pathway. This information is crucial for understanding the efficiency and kinetics of each enzymatic step.

| Enzyme | Gene | Substrate | Product | KM (µM) | kcat (min-1) | kcat/KM (µM-1min-1) | Optimal pH | Optimal Temperature (°C) |

| PrnA | prnA | L-Tryptophan | 7-chloro-L-tryptophan | - | 0.1 | - | - | - |

| PrnB | prnB | 7-chloro-L-tryptophan | Monodechloroaminopyrrolnitrin | N/A | N/A | N/A | - | - |

| PrnC | prnC | Monodechloroaminopyrrolnitrin | Aminopyrrolnitrin | 14.4 ± 1.2 | 1.66 ± 0.02 | 0.115 ± 0.011 | 7.4 | 30 |

| PrnD | prnD | Aminopyrrolnitrin | Pyrrolnitrin | 1,420 (for pABA) | 0.33 (for pABA) | - | 7.8 | 30 |

Note: Kinetic data for PrnB is not available due to challenges in obtaining in vitro activity under defined conditions. The provided kinetic data for PrnD is for the substrate p-aminobenzoic acid (pABA), as detailed in the cited literature.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the study of pyrrolnitrin biosynthesis.

Heterologous Expression of the prnABCD Gene Cluster

The entire prnABCD gene cluster can be expressed heterologously in organisms like Escherichia coli to produce pyrrolnitrin.

Protocol Outline:

-

Cloning: The prnABCD gene cluster is cloned from a pyrrolnitrin-producing strain (e.g., Pseudomonas fluorescens) into a suitable expression vector, such as a broad-host-range plasmid.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Culture and Induction: The transformed E. coli is cultured in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. Gene expression is induced, typically with IPTG if using a T7 promoter-based system.

-

Extraction and Analysis: After a suitable incubation period, the culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed for the presence of pyrrolnitrin and its intermediates using TLC or HPLC.

Enzyme Purification

PrnA (Tryptophan 7-halogenase):

-

Expression: PrnA is typically overexpressed in a Pseudomonas fluorescens strain from which the native prn gene cluster has been deleted.

-

Cell Lysis: Harvested cells are resuspended in a suitable buffer and lysed by sonication or other mechanical means.

-

Purification: The soluble protein can be purified using standard chromatographic techniques, such as affinity chromatography (if a tag is used) followed by size-exclusion chromatography.

PrnB:

Expression of soluble and active PrnB in E. coli has been reported to be unsuccessful.

-

Expression: PrnB is expressed in a Pseudomonas fluorescens expression system. A triple cysteine-to-serine mutant has been used to improve protein stability.

-

Purification: Purification of His-tagged PrnB can be achieved using immobilized metal affinity chromatography (IMAC).

-

Reactivation: Purified PrnB often requires reactivation for in vitro activity. This can be achieved by incubating the purified enzyme with a cell-free crude extract from the P. fluorescens host strain in the presence of the substrate, 7-chloro-L-tryptophan.

PrnC and PrnD:

Purification protocols for PrnC and PrnD typically involve overexpression in E. coli followed by standard chromatographic techniques.

Enzyme Assays

PrnA Halogenase Assay:

-

Reaction Mixture: A typical reaction mixture contains the purified PrnA enzyme, L-tryptophan, FAD, NADH, and a flavin reductase in a suitable buffer (e.g., phosphate buffer, pH 7.2).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature).

-

Analysis: The formation of 7-chloro-L-tryptophan is monitored by HPLC.

PrnC Halogenase Assay:

-

Reaction Mixture: The assay mixture includes purified PrnC, monodechloroaminopyrrolnitrin (MDA), FAD, NADH (or an NADH regenerating system like glucose/glucose dehydrogenase), and a flavin reductase (e.g., PrnF or SsuE) in a phosphate buffer (pH 7.4).

-

Incubation: The reaction is incubated at 30°C.

-

Analysis: The conversion of MDA to aminopyrrolnitrin (APRN) is quantified by GC-MS or HPLC.

PrnD Oxygenase Assay:

-

Reaction Mixture: The assay mixture contains purified PrnD, aminopyrrolnitrin (APRN), NADPH, and a flavin reductase in Tris-HCl buffer (pH 7.8).

-

Incubation: The reaction is carried out at 30°C.

-

Analysis: The formation of pyrrolnitrin is monitored by HPLC.

Analysis of Pyrrolnitrin and Intermediates

Thin-Layer Chromatography (TLC):

-

Extraction: Culture broth or reaction mixtures are extracted with ethyl acetate. The organic layer is concentrated.

-

Spotting and Development: The concentrated extract is spotted on a silica gel TLC plate. The plate is developed using a suitable mobile phase, such as toluene or a hexane-ethyl acetate mixture.

-

Visualization: The separated compounds can be visualized using van Urk's reagent, which produces distinct colors for the different intermediates and the final product (e.g., MDA - olive green, APRN - reddish-brown, PRN - purple).

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Extracts are dissolved in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions: Separation is typically achieved on a C18 reverse-phase column. A variety of mobile phases can be used, often consisting of mixtures of acetonitrile, methanol, and water or a buffer solution.

-

Detection: Compounds are detected by their UV absorbance at a specific wavelength (e.g., 225 nm or 254 nm).

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the pyrrolnitrin biosynthetic pathway and a general experimental workflow for studying this pathway.

Caption: The enzymatic cascade of pyrrolnitrin biosynthesis from L-tryptophan.

Caption: A generalized workflow for studying the pyrrolnitrin biosynthetic pathway.

Conclusion

The biosynthesis of pyrrolnitrin from tryptophan is a well-defined and genetically tractable pathway, making it an excellent model system for studying enzymatic halogenation and complex molecular rearrangements. The availability of the prnABCD gene cluster opens avenues for metabolic engineering to enhance pyrrolnitrin production or to generate novel halogenated compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to delve into the intricacies of this important biosynthetic pathway, paving the way for future discoveries and applications in drug development and agriculture.

References

- 1. Elucidating ligand interactions and small-molecule activation in the pyrrolnitrin biosynthetic enzyme PrnB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the low catalytic capability of flavin-dependent halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Pyrrolnitrin Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrrolnitrin is a potent antifungal secondary metabolite produced by various bacterial species, most notably from the genera Pseudomonas and Burkholderia.[1][2][3] Its broad-spectrum activity against fungal pathogens has made it a compound of significant interest for applications in agriculture and medicine.[1][2] This technical guide provides an in-depth exploration of the genetic basis of pyrrolnitrin production, detailing the core biosynthetic gene cluster, the enzymatic pathway, regulatory mechanisms, and key experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the biosynthetic potential of this important natural product.

The Pyrrolnitrin Biosynthetic Gene Cluster (prnABCD)

The genetic foundation for pyrrolnitrin biosynthesis is a highly conserved operon designated prnABCD. This gene cluster, first characterized in Pseudomonas fluorescens, contains four essential genes that encode the enzymatic machinery required for the conversion of the primary metabolite L-tryptophan into pyrrolnitrin. The organization of the genes within the cluster directly corresponds to the sequential steps of the biosynthetic pathway. Deletion of any of the prn genes results in the complete abolishment of pyrrolnitrin production. The transfer of the intact prnABCD cluster into a heterologous host, such as Escherichia coli, is sufficient to confer the ability to produce pyrrolnitrin, demonstrating that this cluster is both necessary and sufficient for biosynthesis.

The Biosynthetic Pathway and Enzymology

The conversion of L-tryptophan to pyrrolnitrin is a four-step enzymatic cascade catalyzed by the protein products of the prnABCD gene cluster.

Step 1: Halogenation of L-tryptophan by PrnA The pathway is initiated by the FADH₂-dependent halogenase, PrnA (Tryptophan 7-halogenase), which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan. This enzyme exhibits remarkable specificity for the C7 position.

Step 2: Rearrangement and Decarboxylation by PrnB The second enzyme, PrnB (Monodechloroaminopyrrolnitrin synthase), a heme-dependent dioxygenase, catalyzes a complex reaction involving the rearrangement of the indole ring of 7-chloro-L-tryptophan and subsequent decarboxylation to yield monodechloroaminopyrrolnitrin.

Step 3: Second Halogenation by PrnC PrnC (Monodechloroaminopyrrolnitrin halogenase), another FADH₂-dependent halogenase, then carries out a second chlorination event, this time on the pyrrole ring of monodechloroaminopyrrolnitrin at the 3-position, to produce aminopyrrolnitrin.

Step 4: Oxidation by PrnD The final step in the pathway is the oxidation of the amino group of aminopyrrolnitrin to a nitro group, a reaction catalyzed by the Rieske N-oxygenase PrnD (Aminopyrrolnitrin oxygenase), to yield the final product, pyrrolnitrin.

Regulation of Pyrrolnitrin Production

The expression of the prnABCD operon is tightly regulated to ensure efficient production of pyrrolnitrin in response to specific environmental and cellular cues.

Quorum Sensing in Burkholderia

In several species of Burkholderia, the production of pyrrolnitrin is under the control of a quorum-sensing (QS) system. This cell-density-dependent regulatory mechanism relies on the production and detection of N-acylhomoserine lactone (AHL) signaling molecules. The CepI/CepR system, a well-characterized AHL-based QS system, positively regulates the transcription of the prnABCD operon. At high cell densities, the accumulation of AHLs leads to the activation of the transcriptional regulator CepR, which in turn promotes the expression of the pyrrolnitrin biosynthetic genes. Inactivation of cepI (the AHL synthase) or cepR (the AHL receptor) results in the loss of pyrrolnitrin production.

Global Regulation in Pseudomonas

In Pseudomonas fluorescens, the GacS/GacA two-component system, a global regulatory system, has been shown to coordinately regulate the synthesis of multiple antifungal metabolites, including pyrrolnitrin. This system controls the expression of small regulatory RNAs which, in turn, influence the translation of target mRNAs, including those involved in secondary metabolism.

Quantitative Data on Pyrrolnitrin Production and Enzyme Kinetics

The following tables summarize key quantitative data related to pyrrolnitrin production and the kinetic parameters of the biosynthetic enzymes.

Table 1: Pyrrolnitrin Production in Various Bacterial Strains

| Bacterial Strain | Genotype/Condition | Medium | Pyrrolnitrin Yield | Reference |

| Pseudomonas aureofaciens ATCC 15926 | Wild-type | Minimal Medium | < 0.3 µg/mL | |

| Pseudomonas aureofaciens ATCC 15926 | NTG Mutant | Minimal Medium | ~9 µg/mL | |

| Burkholderia cepacia | Wild-type | Monosodium Glutamate Medium | 0.54 mg/L | |

| Pseudomonas chlororaphis O6 | Wild-type | Nutrient Broth | 1.7 µg/mL | |

| Acinetobacter haemolyticus A19 | Wild-type | Luria Broth | 15 mg/L | |

| Corynebacterium glutamicum | Engineered for aminopyrrolnitrin | 108 mg/L (7-Cl-Trp) |

Table 2: Enzyme Kinetic Parameters for Pyrrolnitrin Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |

| PrnC | Monodechloroaminopyrrolnitrin | 14.4 ± 1.2 | 1.66 ± 0.02 | 0.115 ± 0.011 | |

| PrnD | Aminopyrrolnitrin | 191 | 6.8 | 0.036 | |

| PrnD (F312S mutant) | Aminopyrrolnitrin | - | 102 | - | |

| PrnD (F312S mutant) | p-aminobenzoic acid | 1420 | 0.33 | 0.00023 |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of the genetic basis of pyrrolnitrin production.

Cloning of the prnABCD Gene Cluster

Objective: To isolate and clone the prnABCD gene cluster from a pyrrolnitrin-producing bacterium.

Methodology:

-

Genomic DNA Library Construction:

-

Isolate high-molecular-weight genomic DNA from the target bacterium (e.g., Pseudomonas fluorescens).

-

Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

-

Ligate the resulting DNA fragments into a suitable vector, such as a cosmid or fosmid (e.g., pWEB), to generate a genomic library.

-

-

Library Screening:

-

Design and synthesize DNA probes specific to conserved regions of the prnA and prnD genes. These can be based on known sequences from other pyrrolnitrin producers.

-

Label the probes with a detectable marker (e.g., digoxigenin or a radioactive isotope).

-

Screen the genomic library by colony hybridization using the labeled probes.

-

Identify and isolate positive clones that hybridize to both the prnA and prnD probes, indicating the presence of the entire gene cluster.

-

-

Subcloning and Sequencing:

-

Isolate the cosmid/fosmid DNA from the positive clones.

-

Subclone the insert containing the prn gene cluster into a sequencing vector.

-

Sequence the entire insert using techniques such as primer walking or next-generation sequencing to confirm the presence and organization of the prnABCD genes.

-

Generation of prn Gene Knockout Mutants

Objective: To create a targeted deletion of a prn gene to confirm its role in pyrrolnitrin biosynthesis. This protocol is adapted for Pseudomonas using homologous recombination with a suicide vector.

Methodology:

-

Construction of the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (homologous arms, ~500-1000 bp each) of the target prn gene from the wild-type genomic DNA using PCR.

-

Clone the upstream and downstream fragments into a suicide vector (e.g., pT18mobsacB) on either side of a selectable marker (e.g., an antibiotic resistance gene). Ensure the fragments are in the correct orientation. This vector cannot replicate in the target bacterium and contains a counter-selectable marker like sacB.

-

-

Conjugation and First Recombination Event:

-

Transform the knockout plasmid into a suitable E. coli donor strain (e.g., S17-1).

-

Mate the E. coli donor with the wild-type Pseudomonas recipient strain.

-

Select for Pseudomonas cells that have integrated the plasmid into their genome via a single homologous recombination event. This is done by plating on a medium containing an antibiotic to which the recipient is sensitive but the plasmid confers resistance, and a counter-selective agent for the E. coli donor.

-

-

Second Recombination Event (Allelic Exchange):

-

Culture the single-crossover integrants in a non-selective medium to allow for a second recombination event to occur.

-

Plate the culture onto a medium containing a counter-selective agent (e.g., sucrose for the sacB gene). The SacB protein converts sucrose into a toxic product, so only cells that have lost the suicide vector backbone through a second recombination event will survive.

-

-

Screening and Confirmation:

-

Screen the surviving colonies by PCR using primers that flank the target gene. The wild-type will produce a larger PCR product than the knockout mutant.

-

Confirm the gene deletion by Southern blotting or sequencing of the PCR product.

-

Analyze the mutant for the loss of pyrrolnitrin production using methods like HPLC or bioassays.

-

Quantification of Pyrrolnitrin

Objective: To extract and quantify the amount of pyrrolnitrin produced by a bacterial culture.

Methodology:

-

Extraction:

-

Grow the bacterial strain in a suitable liquid medium for a defined period.

-

Acidify the culture supernatant to pH 2.0 with HCl.

-

Extract the pyrrolnitrin from the supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness and resuspend the residue in a known volume of methanol.

-

-

Quantification by HPLC:

-

Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Detect pyrrolnitrin by its absorbance at a characteristic wavelength (e.g., 252 nm).

-

Quantify the amount of pyrrolnitrin by comparing the peak area to a standard curve generated with purified pyrrolnitrin.

-

Visualizations

The following diagrams illustrate the key genetic and biochemical pathways involved in pyrrolnitrin production.

Caption: The prnABCD gene cluster and the corresponding biosynthetic pathway of pyrrolnitrin.

Caption: Quorum sensing regulation of pyrrolnitrin production in Burkholderia.

Caption: A general experimental workflow for the genetic analysis of pyrrolnitrin production.

Conclusion

The genetic basis of pyrrolnitrin production is well-defined, centered around the conserved prnABCD gene cluster. A thorough understanding of the biosynthetic pathway, the function of each enzyme, and the regulatory networks that control their expression is crucial for the rational design of strategies to improve pyrrolnitrin yields and to generate novel, bioactive derivatives. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic and agricultural potential of this remarkable antifungal agent. Future work should focus on elucidating the kinetic parameters of all the biosynthetic enzymes and further unraveling the complexity of the regulatory networks in various producing organisms.

References

Pyrrolnitrin's Mechanism of Action Against Fungi: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract Pyrrolnitrin is a naturally occurring antifungal antibiotic produced by several bacterial species, including Pseudomonas, Serratia, and Burkholderia.[1][2] Its potent, broad-spectrum activity against a wide range of phytopathogenic and dermatophytic fungi has made it a significant lead compound for the development of synthetic fungicides like fludioxonil and fenpiclonil.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying pyrrolnitrin's antifungal action. The primary mode of action is the potent inhibition of the mitochondrial electron transport chain, leading to a cascade of downstream effects including the cessation of macromolecular synthesis, induction of oxidative stress, and ultimately, fungal cell death. This document consolidates quantitative data, details key experimental methodologies, and provides visual diagrams of the core pathways and workflows to serve as a comprehensive resource for research and development in the field of antifungal agents.

Core Mechanism: Disruption of Mitochondrial Respiration

The primary and most critical action of pyrrolnitrin is the disruption of cellular respiration in fungi.[4] It targets the mitochondrial electron transport chain (ETC), a fundamental pathway for ATP generation.

Primary Target: The Electron Transport Chain

Studies across various fungal species, including Saccharomyces cerevisiae, Neurospora crassa, and Microsporum gypseum, have consistently identified the terminal electron transport system as the primary site of pyrrolnitrin's action. At growth-inhibitory concentrations, pyrrolnitrin immediately halts both endogenous and exogenous respiration.

Specific Inhibition Sites

Pyrrolnitrin specifically blocks the transfer of electrons between the initial dehydrogenases (Complex I and Complex II) and coenzyme Q (ubiquinone). In mitochondrial preparations, the antibiotic has been shown to inhibit a range of enzyme activities that depend on this segment of the ETC:

-

NADH Oxidase

-

Succinate Oxidase

-

NADH-Cytochrome c Reductase

-

Succinate-Cytochrome c Reductase

-

Succinate-Coenzyme Q6 Reductase

Notably, pyrrolnitrin does not affect the activity of cytochrome c oxidase (Complex IV), indicating its action is localized to the earlier stages of the respiratory chain. Further investigation in Microsporum gypseum concluded that the primary site of action is the blockage of electron transfer between the flavoprotein of NADH-dehydrogenase and cytochrome b.

Uncoupling of Oxidative Phosphorylation

In Neurospora crassa, the effect of pyrrolnitrin is concentration-dependent. At lower concentrations, it acts as an uncoupler of oxidative phosphorylation, dissipating the proton gradient necessary for ATP synthesis. At higher concentrations, its inhibitory effect on electron transport becomes dominant, impeding the flow through the flavin region.

Downstream Cellular Effects

The disruption of the ETC triggers a series of secondary effects that contribute to the compound's fungicidal activity.

Inhibition of Macromolecular Synthesis

The severe reduction in ATP production resulting from respiratory inhibition leads to a halt in energy-dependent cellular processes. Pyrrolnitrin has been shown to inhibit the incorporation of radiolabeled precursors into DNA, RNA, and proteins in whole fungal cells. However, it does not directly inhibit in vitro protein synthesis, confirming that this effect is a downstream consequence of energy depletion rather than a direct interaction with the translational machinery.

Induction of Reactive Oxygen Species (ROS)

Inhibition of the mitochondrial respiratory chain can cause electron leakage, leading to the formation of superoxide and other reactive oxygen species (ROS). A comparative study on Botrytis cinerea demonstrated that pyrrolnitrin is a potent inducer of ROS. This accumulation of ROS leads to significant oxidative stress, damaging cellular components and contributing to cell death.

Effects on Cell Membrane Integrity

While the primary mechanism is not direct membrane disruption, some effects have been noted. Pyrrolnitrin inhibits the uptake of radioactive tracers without causing a general leakage of cellular metabolites in fungi like S. cerevisiae. However, in bacteria, it has been reported to form complexes with phospholipids in the cell membrane, leading to a cessation of respiration. Phenylpyrrole fungicides derived from pyrrolnitrin have also been shown to increase membrane permeability in B. cinerea.

Quantitative Antifungal Activity

The efficacy of pyrrolnitrin varies across different fungal and bacterial species. The following table summarizes key quantitative data from in vitro studies.

| Organism | Assay Type | Value (µg/mL) | Reference |

| Candida albicans | MIC | 10 | |

| Aspergillus niger | MIC | 12.5 | |

| Trichophyton rubrum | MIC | 1 | |

| Bacillus subtilis | MIC | 0.78 | |

| Staphylococcus aureus | MIC | 50 | |

| Cryptococcus neoformans | MIC | <0.78 to >100 | |

| Blastomyces dermatitidis | MIC | <0.78 to >100 | |

| Histoplasma capsulatum | MIC | <0.78 to >100 | |

| Botrytis cinerea | IC50 (72h) | 0.0087 | |

| Botrytis cinerea | IC50 (120h) | 0.0224 |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Visualizations: Pathways and Workflows

To clarify the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Pyrrolnitrin inhibits the electron transport chain (ETC) between Complexes I/II and Coenzyme Q.

Caption: A standard workflow for analyzing mitochondrial function using sequential inhibitor injections.

Caption: The causal chain from pyrrolnitrin's primary molecular action to fungal cell death.

Key Experimental Protocols

The elucidation of pyrrolnitrin's mechanism of action relies on several key experimental methodologies. Detailed protocols are provided below.

Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of pyrrolnitrin.

-

Preparation of Inoculum: Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar). Collect spores or mycelial fragments in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80). Adjust the suspension to a standardized concentration (e.g., 1 x 10⁵ cells/mL) using a hemocytometer or spectrophotometer.

-

Drug Dilution: Prepare a stock solution of pyrrolnitrin in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640 or Yeast Nitrogen Base with glucose). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plate at an optimal temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species' growth rate.

-

Reading Results: The MIC is defined as the lowest concentration of pyrrolnitrin that causes complete visual inhibition of growth. This can be confirmed by reading the optical density at 600 nm.

Mitochondrial Respiration Assay in Intact Cells

This protocol, often performed with a Seahorse XF Analyzer or similar respirometer, measures the Oxygen Consumption Rate (OCR) to assess mitochondrial function.

-

Cell Plating: Seed fungal cells (or protoplasts) onto a specialized microplate and allow them to adhere.

-

Assay Preparation: One hour before the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator at 37°C.

-

Inhibitor Loading: Hydrate the sensor cartridge and load with concentrated solutions of mitochondrial inhibitors for sequential injection:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples the ETC)

-

Port C: Rotenone & Antimycin A (Complex I and III inhibitors)

-

-

Assay Protocol:

-

Calibrate the instrument and place the cell plate inside.

-

Measure the baseline OCR.

-

Inject Oligomycin to determine ATP-linked respiration; the remaining OCR is due to proton leak.

-

Inject FCCP to collapse the proton gradient and force the ETC to function at its maximum rate, revealing the maximal respiratory capacity.

-

Inject Rotenone & Antimycin A to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

-

-

Data Analysis: Analyze the OCR changes after each injection to calculate key parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant reduction in basal and maximal respiration in pyrrolnitrin-treated cells compared to a control would confirm ETC inhibition.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

-

Cell Treatment: Treat fungal cells with pyrrolnitrin at the desired concentration for a specified time period. Include an untreated control.

-

Probe Loading: Harvest the cells and wash them with a suitable buffer (e.g., PBS). Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in the dark. DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader (excitation ~485 nm, emission ~535 nm).

-

Analysis: Compare the fluorescence intensity of treated cells to the control. A significant increase indicates ROS production.

Conclusion

The mechanism of action of pyrrolnitrin against fungi is well-defined and centers on the potent inhibition of the mitochondrial respiratory chain. By blocking electron flow between the primary dehydrogenases and coenzyme Q, pyrrolnitrin effectively shuts down cellular energy production. This primary action leads to a cascade of fatal downstream events, including the cessation of essential biosynthetic pathways and the induction of severe oxidative stress through ROS production. The detailed understanding of this mechanism provides a solid foundation for the rational design of new antifungal agents and for developing strategies to combat potential resistance. This guide serves as a technical resource, consolidating the critical data and methodologies required for professionals engaged in antifungal research and development.

References

Pyrrolnitrin's Inhibition of Respiratory Electron Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which the antifungal agent pyrrolnitrin inhibits the mitochondrial respiratory electron transport chain. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, providing a comprehensive overview of the core inhibitory actions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

Pyrrolnitrin, a metabolite produced by several bacterial species, including Pseudomonas and Burkholderia, exerts its potent antifungal activity primarily by disrupting cellular respiration.[1][2] The primary site of action for pyrrolnitrin is the terminal electron transport system.[3][4][5] It specifically inhibits the flow of electrons between the initial dehydrogenases (Complex I - NADH dehydrogenase and Complex II - succinate dehydrogenase) and coenzyme Q. This blockage effectively halts the respiratory chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.

At lower concentrations, pyrrolnitrin has been observed to act as an uncoupler of oxidative phosphorylation. However, at higher, growth-inhibitory concentrations, its predominant effect is the direct inhibition of electron transport. Studies have demonstrated that pyrrolnitrin does not affect the activity of cytochrome oxidase (Complex IV), pinpointing its inhibitory action to the earlier stages of the respiratory chain. The inhibition of NADH or succinate oxidase by pyrrolnitrin can be reversed by the addition of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), an artificial electron carrier that bypasses the inhibited sites by donating electrons directly to cytochrome c.

Quantitative Data on Pyrrolnitrin Inhibition

The inhibitory effects of pyrrolnitrin on various components of the respiratory chain have been quantified in several studies. The following table summarizes key quantitative data.

| Target Enzyme/Process | Organism/System | Inhibitory Concentration | Reference |

| Growth | Saccharomyces cerevisiae, Penicillium atrovenetum, P. oxalicum | 10 µg/ml | |

| Succinate Oxidase (State 3) | Neurospora crassa mitochondria | 240 to 450 µM for 90% inhibition | |

| NADH Oxidase | S. cerevisiae mitochondria | Inhibited | |

| Succinate-cytochrome c reductase | S. cerevisiae mitochondria | Inhibited | |

| NADH-cytochrome c reductase | S. cerevisiae mitochondria | Inhibited | |

| Succinate-coenzyme Q6 reductase | S. cerevisiae mitochondria | Inhibited |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of inhibition and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

Caption: Pyrrolnitrin inhibits electron transport at Complexes I and II.

Caption: Workflow for assessing pyrrolnitrin's respiratory inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of pyrrolnitrin's inhibitory effects on mitochondrial respiration.

Protocol 1: Isolation of Fungal Mitochondria

This protocol is a generalized procedure for the isolation of mitochondria from fungal cells, such as Saccharomyces cerevisiae or Neurospora crassa.

Materials:

-

Fungal cell culture

-

Spheroplasting buffer (e.g., sorbitol, EDTA, DTT)

-

Lytic enzyme (e.g., zymolyase, lyticase)

-

Homogenization buffer (e.g., mannitol, sucrose, HEPES, EGTA)

-

Differential centrifugation equipment

-

Protein assay reagents (e.g., Bradford or BCA)

Procedure:

-

Harvest fungal cells from liquid culture by centrifugation.

-

Wash the cell pellet with a suitable buffer.

-

Resuspend the cells in spheroplasting buffer containing a lytic enzyme to digest the cell wall. Incubate until spheroplasts are formed.

-

Harvest the spheroplasts by gentle centrifugation.

-

Resuspend the spheroplasts in ice-cold homogenization buffer.

-

Homogenize the spheroplasts using a Dounce homogenizer or similar device.

-

Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of homogenization buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay. Keep the mitochondrial preparation on ice.

Protocol 2: Measurement of Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the inhibitory effects of pyrrolnitrin.

Materials:

-

Isolated mitochondrial suspension

-

Oxygen electrode system (e.g., Clark-type electrode)

-

Respiration buffer (e.g., mannitol, sucrose, KH2PO4, MgCl2, HEPES)

-

Substrates: NADH or succinate

-

ADP

-

Pyrrolnitrin stock solution (dissolved in a suitable solvent like ethanol)

-

Other inhibitors/uncouplers as controls (e.g., rotenone, antimycin A, oligomycin, FCCP)

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25-30°C).

-

Add the isolated mitochondrial suspension to the chamber to achieve a final protein concentration of approximately 0.5-1.0 mg/mL.

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add the respiratory substrate (e.g., succinate or NADH) to initiate electron transport and record the respiratory rate.

-

Add ADP to induce State 3 respiration (active phosphorylation) and record the increased rate of oxygen consumption.

-

Once a stable State 3 rate is established, add a known concentration of pyrrolnitrin to the chamber.

-

Record the change in oxygen consumption to determine the extent of inhibition.

-

To further characterize the inhibition, other respiratory chain inhibitors can be added in a sequential manner. For example, after observing pyrrolnitrin inhibition with succinate as the substrate, the addition of antimycin A should produce no further significant inhibition if pyrrolnitrin's effect is upstream.

-

At the end of the experiment, the addition of a reducing agent like sodium dithionite can be used to consume all remaining oxygen and set the zero point.

Protocol 3: Spectrophotometric Enzyme Assays

These assays measure the activity of specific segments of the electron transport chain by monitoring the change in absorbance of an artificial electron acceptor.

A. NADH-Cytochrome c Reductase Activity

Materials:

-

Isolated mitochondrial suspension

-

Assay buffer (e.g., phosphate buffer)

-

NADH

-

Cytochrome c (oxidized)

-

Pyrrolnitrin

-

Spectrophotometer

Procedure:

-

In a cuvette, combine the assay buffer, cytochrome c, and the mitochondrial suspension.

-

Add pyrrolnitrin at the desired concentration (or solvent control).

-

Initiate the reaction by adding NADH.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

B. Succinate-Cytochrome c Reductase Activity

Materials:

-

Isolated mitochondrial suspension

-

Assay buffer

-

Succinate

-

Cytochrome c (oxidized)

-

Antimycin A (to inhibit Complex III and measure the non-enzymatic reduction)

-

Pyrrolnitrin

-

Spectrophotometer

Procedure:

-

Follow the same procedure as for NADH-cytochrome c reductase, but use succinate as the substrate instead of NADH.

-

A parallel assay including antimycin A should be run to determine the background rate, which is then subtracted from the total rate.

By employing these detailed protocols and understanding the core mechanism of action, researchers can effectively investigate the inhibitory properties of pyrrolnitrin and its analogs on the mitochondrial respiratory electron transport chain.

References

- 1. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The second enzyme in pyrrolnitrin biosynthetic pathway is related to the heme-dependent dioxygenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]

- 5. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrrolnitrin: A Technical Guide to its Antifungal Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolnitrin is a potent antifungal antibiotic derived from various bacteria, most notably Pseudomonas and Burkholderia species.[1][2] As a phenylpyrrole derivative, it has garnered significant interest for its broad-spectrum activity against a range of pathogenic fungi, particularly dermatophytes.[1][3] This technical guide provides an in-depth overview of the antifungal activity spectrum of pyrrolnitrin, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Antifungal Activity Spectrum

Pyrrolnitrin exhibits a wide range of inhibitory activity against various fungal species. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the reported MIC values of pyrrolnitrin against key fungal pathogens.

Table 1: Antifungal Activity of Pyrrolnitrin against Dermatophytes

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Trichophyton rubrum | 1 | [4] |

| Trichophyton mentagrophytes | Not Specified | |

| Trichophyton verrucosum | 4 (MIC90 for Aminopyrrolnitrin) | |